5-(2-Phenylethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91459-41-5 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1H-indole |
InChI |
InChI=1S/C16H15N/c1-2-4-13(5-3-1)6-7-14-8-9-16-15(12-14)10-11-17-16/h1-5,8-12,17H,6-7H2 |
InChI Key |
KATLDDATAPXCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Phenylethyl 1h Indole and Analogues
Retrosynthetic Analysis and Key Disconnections for 5-(2-Phenylethyl)-1H-indole
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds that form the indole (B1671886) ring. The key bonds are typically the C2-C3 and N1-C2 bonds of the pyrrole (B145914) ring fused to the benzene (B151609) core. Different classical indole syntheses are based on forming these bonds in a specific order.
The main retrosynthetic disconnections for the indole core, which are foundational to the classical syntheses discussed later, are:
Fischer Indole Synthesis Disconnection: This approach involves disconnecting the N1-C2 bond and the C3-C3a bond, leading back to a phenylhydrazone intermediate. This phenylhydrazone is, in turn, derived from a substituted phenylhydrazine (B124118) and a carbonyl compound. For the target molecule, this translates to (4-(2-phenylethyl)phenyl)hydrazine and an acetaldehyde (B116499) equivalent.
Leimgruber-Batcho and Reissert Synthesis Disconnection: These methods rely on the cyclization of an ortho-substituted aniline (B41778) derivative. The key disconnection is the N1-C2 bond, starting from a 2-nitrotoluene (B74249) derivative that already contains the desired C5 substituent. The synthesis builds the pyrrole ring onto the pre-functionalized benzene ring.
Bartoli Indole Synthesis Disconnection: This strategy involves the reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene. The disconnection breaks the N1-C7a and C3-C3a bonds, forming the pyrrole ring in a single, mechanistically complex step.
The phenylethyl substituent at the C5 position is generally considered a spectator group during the indole ring formation. Therefore, a common strategy is to start with a benzene derivative that already incorporates this side chain, such as 4-(2-phenylethyl)aniline (B84767) or 4-(2-phenylethyl)-1-nitrobenzene derivatives.
| Disconnection Approach | Key Intermediate | Initial Precursors |
| Fischer Indole | (4-(2-Phenylethyl)phenyl)hydrazone | (4-(2-Phenylethyl)phenyl)hydrazine, Acetaldehyde |
| Leimgruber-Batcho | Substituted β-dimethylamino-2-nitrostyrene | 4-(2-Phenylethyl)-2-nitrotoluene, DMFDMA |
| Reissert Indole | Substituted o-nitrophenylpyruvic acid | 4-(2-Phenylethyl)-2-nitrotoluene, Diethyl oxalate (B1200264) |
| Bartoli Indole | Ortho-substituted nitroarene | 1-Substituent-2-nitro-4-(2-phenylethyl)benzene, Vinyl Grignard |
Classical Indole Synthesis Approaches Applicable to this compound
Several named reactions are cornerstones of indole synthesis. Their applicability to preparing this compound is discussed below, outlining the required starting materials and the general reaction pathway.
Discovered by Emil Fischer in 1883, this is one of the oldest and most reliable methods for indole synthesis. wikipedia.org The reaction involves treating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A key wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.orgbyjus.com
To synthesize this compound via the Fischer synthesis, the required precursors would be (4-(2-phenylethyl)phenyl)hydrazine and acetaldehyde .
Step 1: Hydrazone Formation: The reaction of (4-(2-phenylethyl)phenyl)hydrazine with acetaldehyde forms the corresponding phenylhydrazone.
Step 2: Cyclization: The phenylhydrazone is then heated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid, to induce the rearrangement and cyclization, ultimately forming the target indole. wikipedia.org
While this method is quite general, a potential issue can be the regioselectivity when using unsymmetrical ketones, though this is not a concern with acetaldehyde which yields a 2,3-unsubstituted indole. byjus.comluc.edu
The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The mechanism proceeds through a Michael addition followed by a cyclization and elimination sequence. wikipedia.org
Direct synthesis of this compound using the Nenitzescu method is not feasible because the reaction inherently introduces a hydroxyl group at the C5 position. researchgate.net To be applicable, the synthesis would require a multi-step sequence:
Perform the Nenitzescu reaction with benzoquinone to form a 5-hydroxyindole scaffold.
Introduce the phenylethyl group at a different position or functionalize the indole for subsequent coupling.
Remove the 5-hydroxy group.
This indirect and complex pathway makes the Nenitzescu synthesis an inefficient and unlikely choice for the direct preparation of the target compound.
The Leimgruber-Batcho indole synthesis is a highly versatile and popular method, particularly in the pharmaceutical industry, because it uses readily available starting materials and proceeds under mild conditions with high yields. wikipedia.orgclockss.org The synthesis begins with an ortho-nitrotoluene. wikipedia.org
The general two-step sequence is:
Formation of an enamine from an o-nitrotoluene by condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net
Reductive cyclization of the intermediate enamine to form the indole ring. wikipedia.org Common reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or sodium dithionite. wikipedia.orgclockss.org
For the synthesis of this compound, the required starting material would be 4-(2-phenylethyl)-2-nitrotoluene . The phenylethyl group is a stable side chain that would be tolerant to the reaction conditions. The reductive cyclization step is particularly mild, allowing for a wide range of functional groups to be present on the molecule. clockss.org
| Step | Reagents | Intermediate/Product |
| Enamine Formation | 4-(2-Phenylethyl)-2-nitrotoluene, DMFDMA, Pyrrolidine | β-Dimethylamino-2-nitro-5-(2-phenylethyl)styrene |
| Reductive Cyclization | H₂, Pd/C or Raney Ni | This compound |
The Reissert synthesis is another method that starts from an ortho-nitrotoluene. wikipedia.orgdrugfuture.com The process involves the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org The final step is a decarboxylation, usually achieved by heating, to give the desired indole. researchgate.net
To apply this method for this compound, the starting material would again be 4-(2-phenylethyl)-2-nitrotoluene .
Step 1: Condensation with diethyl oxalate to yield ethyl 2-(2-nitro-5-(2-phenylethyl)phenyl)-2-oxopropanoate.
Step 2: Reductive cyclization with zinc and acetic acid to form this compound-2-carboxylic acid. researchgate.net
Step 3: Decarboxylation upon heating to afford this compound.
This method is robust but involves multiple steps and can sometimes result in lower yields compared to the Leimgruber-Batcho synthesis. researchgate.netresearchgate.net
The Bartoli indole synthesis is a powerful method for creating substituted indoles, especially 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction requires an ortho-substituent on the nitroarene for the reaction to proceed efficiently; the steric bulk of this group often improves the yield. wikipedia.orgthieme-connect.de The mechanism involves the addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization. thieme-connect.de Typically, three equivalents of the vinyl Grignard reagent are necessary. wikipedia.org
To synthesize this compound, one would need a nitrobenzene (B124822) with an ortho-substituent and the phenylethyl group at the para-position relative to the nitro group. A plausible starting material would be 2-methyl-4-(2-phenylethyl)-1-nitrobenzene . The reaction with vinylmagnesium bromide would proceed as follows:
Addition of three equivalents of vinylmagnesium bromide to the substituted nitrobenzene in a solvent like THF at low temperature. jk-sci.com
The reaction cascade, including the sigmatropic rearrangement, would lead to the formation of the indole ring.
An acidic workup would yield the final product, in this case, 7-methyl-5-(2-phenylethyl)-1H-indole.
A key feature of the Bartoli synthesis is that the ortho-substituent from the starting nitroarene ends up at the 7-position of the indole. Therefore, to obtain the target compound without a substituent at the 7-position, this method is not directly applicable in its standard form. Modifications or a different starting material without a blocking ortho-group would be required, but this often leads to poor or no yield. jk-sci.comthieme-connect.de
Madelung Indole Synthesis
The Madelung synthesis, first reported in 1912, is a classic method for preparing indoles through the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org The reaction proceeds via the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl carbon. wikipedia.orgyoutube.com
To apply this method for the synthesis of this compound, the required precursor would be N-formyl-2-methyl-4-(2-phenylethyl)aniline. The synthesis involves heating this precursor with a strong base, such as sodium or potassium alkoxides. wikipedia.org
Reaction Scheme:
The traditional conditions for the Madelung synthesis are often harsh, requiring temperatures between 200–400 °C, which can limit its applicability for substrates with sensitive functional groups. wikipedia.org However, modifications have been developed to allow for milder reaction conditions. For instance, the introduction of electron-withdrawing groups on the aniline ring can increase the acidity of the benzylic protons, facilitating cyclization under less extreme conditions. researchgate.net Another significant advancement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines, proceeding through an intramolecular Peterson olefination to form the indole ring. wikipedia.org
Below is a table summarizing typical conditions found in Madelung and modified Madelung syntheses for various indole analogues.
| Precursor Type | Base | Temperature (°C) | Yield (%) | Reference |
| N-Benzoyl-o-toluidine | Sodium Ethoxide | High | Not specified | wikipedia.org |
| ortho-Toluide | Potassium t-butoxide | High | Good | researchgate.net |
| N-Acyl-o-toluidine | n-Butyllithium (n-BuLi) | Lower | Moderate | semanticscholar.org |
| ortho-Trimethylsilylmethyl anilide | Not specified (Peterson olefination) | Mild | Good | researchgate.net |
Synthesis from o-Alkynylanilines
The synthesis of indoles via the intramolecular cyclization of o-alkynylanilines is a versatile and widely used modern method. This approach offers milder reaction conditions and greater functional group tolerance compared to many classical methods. The general strategy involves the cyclization of an aniline derivative bearing an alkyne group at the ortho position. For the target molecule, the precursor would be 2-ethynyl-4-(2-phenylethyl)aniline.
The cyclization can be promoted through several pathways:
Base-promoted cyclization: Strong bases like potassium tert-butoxide (t-BuOK) in DMSO can facilitate the intramolecular cyclization. chim.itfao.org
Transition metal catalysis: A variety of transition metals, including palladium, gold, copper, and nickel, are effective catalysts for this transformation. tandfonline.commdpi.comresearchgate.net These catalysts activate the alkyne group, making it more susceptible to nucleophilic attack by the aniline nitrogen. tandfonline.com
Radical-mediated cyclization: Radical initiators can also be used to trigger the cyclization process. For instance, the trisulfur (B1217805) radical anion (S₃•−), generated from K₂S, has been shown to initiate the intramolecular addition of the alkyne and amino group. tandfonline.com
The reaction pathway provides excellent control over the final structure, and a wide range of substituted indoles can be prepared using this methodology. mdpi.com
The table below illustrates various catalytic systems used for the cyclization of o-alkynylanilines to form indole analogues.
| Catalyst/Reagent | Solvent | Temperature | Outcome | Reference |
| t-BuOK | DMSO | Room Temp. | Synthesis of 2-aryl indoles | chim.itfao.org |
| PdCl₂(CH₃CN)₂ | MeCN | 90 °C | Synthesis of 3-acyl-indoles | mdpi.com |
| Gold (Au) catalysts | Various | Mild | 5-endo-dig cycloisomerization | researchgate.net |
| K₂S | DMF | Not specified | Formation of 2-phenyl-substituted indoles | tandfonline.com |
Modern Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Indole Systems
Palladium-Catalyzed Reactions in Indole Synthesis and Functionalization
Palladium catalysis plays a pivotal role in modern organic synthesis, and the construction of the indole nucleus is no exception. Beyond catalyzing the cyclization of o-alkynylanilines, palladium-based catalysts are extensively used in cross-coupling reactions to build the indole core or functionalize it. mdpi.com
A common strategy involves a two-step process:
Sonogashira cross-coupling: An o-haloaniline is coupled with a terminal alkyne to form the key o-alkynylaniline intermediate.
Intramolecular cyclization: The resulting intermediate is then cyclized, often in the same pot, to yield the indole.
This sequence allows for the synthesis of a diverse array of substituted indoles. mdpi.com For instance, to synthesize an analogue of this compound, one could start with 2-amino-5-bromotoluene, introduce a phenylethynyl group via Sonogashira coupling, and then perform the cyclization.
Furthermore, palladium catalysts are instrumental in the direct functionalization of the indole ring itself through reactions like Suzuki, Heck, and Stille coupling, typically on a halogenated indole precursor. scispace.com For example, 5-bromo-1H-indole could be coupled with a suitable organoboron or organotin reagent containing the phenylethyl group.
| Reaction Type | Palladium Catalyst | Reactants | Product | Reference |
| Intramolecular Cyclization | Pd(OAc)₂, P(n-Bu)₃ | N-benzylidene-2-(1-pentynyl)aniline | 2-substituted-3-alkenylindole | organic-chemistry.org |
| Sonogashira Coupling / Cyclization | Pd catalyst | o-haloaniline, terminal alkyne | Substituted indole | mdpi.com |
| Suzuki Coupling | Pd catalyst | 5-bromoindole (B119039), Arylboronic acid | 5-Aryl-indole | scispace.com |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, these principles are being increasingly applied to develop more sustainable methods.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene (B28343) or DMF with more environmentally benign solvents such as water, ethanol, or even solvent-free conditions.
Energy Efficiency: Employing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and cleaner reaction profiles compared to conventional heating. chim.it
Catalyst Selection: Developing non-toxic and recyclable catalysts. While precious metals like palladium are highly effective, research is ongoing to replace them with more abundant and less toxic metals like iron or copper, or to develop non-metallic catalyst systems. semanticscholar.orgtandfonline.com
Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. Cascade or domino reactions, where multiple bond-forming events occur in a single step, are excellent examples of this principle. mdpi.com
The transition from high-temperature Madelung synthesis to metal-catalyzed cyclizations of o-alkynylanilines at lower temperatures represents a step toward more energy-efficient and greener processes. wikipedia.orgresearchgate.net
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
| Solvent | Toluene, DMF | Water, Ethanol, Solvent-free | Reduced toxicity and waste |
| Energy | Conventional heating (hours) | Microwave irradiation (minutes) | Reduced energy consumption, faster reaction |
| Catalyst | Stoichiometric strong bases, toxic metals | Catalytic amounts of less toxic metals (e.g., Cu, Fe), non-metallic catalysts | Reduced waste and environmental impact |
| Process | Multi-step synthesis with isolation | One-pot or domino reactions | Increased efficiency, reduced waste |
Functionalization Strategies for the Indole Core and Phenylethyl Moiety
N-1 Functionalization of the Indole Ring
The nitrogen atom at the 1-position of the indole ring is a common site for functionalization. The N-H proton is weakly acidic and can be readily removed by a variety of bases to form an indolyl anion. This anion can then react with a range of electrophiles to introduce substituents at the N-1 position.
The choice of base depends on the acidity of the N-H proton and the reactivity of the electrophile. Common bases include:
Sodium hydride (NaH)
Potassium carbonate (K₂CO₃)
Potassium hydroxide (B78521) (KOH)
Once deprotonated, the resulting nucleophilic nitrogen can react with electrophiles such as:
Alkyl halides: To introduce alkyl groups (N-alkylation).
Acyl chlorides or anhydrides: To introduce acyl groups (N-acylation).
Sulfonyl chlorides: To introduce sulfonyl groups (N-sulfonylation), which can serve as protecting groups.
This functionalization is crucial for modifying the biological activity of indole-containing compounds and for installing protecting groups that allow for selective reactions at other positions of the indole core. For this compound, this provides a straightforward handle to introduce further diversity.
| Base | Electrophile | N-1 Substituent |
| NaH | Methyl iodide (CH₃I) | Methyl (-CH₃) |
| K₂CO₃ | Benzyl bromide (BnBr) | Benzyl (-CH₂Ph) |
| Pyridine | Acetic anhydride (B1165640) (Ac₂O) | Acetyl (-COCH₃) |
| NaH | Tosyl chloride (TsCl) | Tosyl (-SO₂C₇H₇) |
Regioselective Functionalization at the 5-Position
Directing the introduction of a phenylethyl group to the C5 position of the indole nucleus is a key challenge that has been addressed through various synthetic strategies. These methods primarily involve the formation of a carbon-carbon bond at the desired position, often utilizing pre-functionalized indole substrates.
One of the most powerful and versatile methods for achieving this transformation is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling provides a reliable route for the formation of biaryl and related systems. nih.gov In this context, the coupling of a 5-haloindole, such as 5-bromoindole, with a suitable organoboron reagent like 2-phenylethylboronic acid in the presence of a palladium catalyst and a base can yield this compound. While specific examples for the phenylethyl group are not abundant in the literature, the general applicability of the Suzuki reaction to 5-bromoindoles with various boronic acids is well-established. nih.govresearchgate.net
Similarly, the Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, offers another effective method for C-C bond formation. wikipedia.orgorganic-chemistry.org A 5-haloindole can be coupled with a phenylethylzinc reagent to afford the desired product. The Negishi coupling is known for its high functional group tolerance and has been widely used in the synthesis of complex molecules. wikipedia.org
Another prominent strategy involves a two-step sequence beginning with a Heck reaction . This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org For the synthesis of this compound, 5-bromoindole can be reacted with styrene (B11656) in the presence of a palladium catalyst and a base to form 5-styryl-1H-indole. researchgate.net The resulting styryl intermediate can then be subjected to a reduction reaction, such as catalytic hydrogenation, to saturate the double bond and yield the target this compound.
The following table summarizes these key regioselective functionalization methods:
| Reaction | Indole Substrate | Coupling Partner | Catalyst/Reagents | Intermediate/Product |
| Suzuki-Miyaura Coupling | 5-Bromoindole | 2-Phenylethylboronic acid | Pd catalyst, Base | This compound |
| Negishi Coupling | 5-Haloindole | Phenylethylzinc halide | Pd or Ni catalyst | This compound |
| Heck Reaction & Reduction | 5-Bromoindole | Styrene | Pd catalyst, Base | 5-Styryl-1H-indole |
| 5-Styryl-1H-indole | H₂ | Reduction catalyst (e.g., Pd/C) | This compound |
Side-Chain Modification of the Phenylethyl Group
Once the this compound scaffold is assembled, further diversification can be achieved by modifying the phenylethyl side chain. These modifications can introduce additional functional groups or alter the steric and electronic properties of the molecule.
One potential avenue for modification is through benzylic C-H functionalization . While direct examples on the this compound are not extensively documented, related transformations on similar structures suggest feasibility. For instance, gold(I)-catalyzed benzylic C(sp³)–H functionalization of phenyl azides substituted with an (alkylphenyl)ethynyl group has been reported to lead to the formation of indole-fused polycycles. nih.gov This type of reaction highlights the potential for activating the benzylic position of the phenylethyl group for further chemical manipulation.
Such functionalization could involve the introduction of substituents on the phenyl ring of the phenylethyl group or modifications to the ethyl linker. These alterations could be valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications where a single enantiomer often exhibits the desired biological activity. Achieving stereocontrol can be approached in several ways, including the use of chiral catalysts for asymmetric reactions or the employment of chiral auxiliaries.
A promising strategy for introducing chirality into the phenylethyl side chain is through the asymmetric hydrogenation of a prochiral precursor, such as 5-styryl-1H-indole. Catalytic asymmetric hydrogenation of heteroaromatics, including indoles and pyrroles, has been a subject of intensive research. clockss.orgelsevierpure.comnih.gov The use of chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the double bond in the styryl group, leading to the formation of a chiral center in the resulting phenylethyl side chain.
Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. For instance, (R)-1-phenylethylamine is a well-known chiral auxiliary that has been employed in the diastereoselective synthesis of various chiral compounds, including indole derivatives. nih.govresearchgate.netresearchgate.net In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the phenylethyl side chain.
Furthermore, the synthesis can start from a chiral building block. Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure starting materials. For example, racemic 1-phenylethanol (B42297) can be resolved using lipases to obtain the separate enantiomers with high optical purity. nih.gov This enantiopure alcohol could then be incorporated into the indole scaffold through appropriate synthetic transformations, thereby establishing the desired stereochemistry in the final product.
The following table outlines potential strategies for stereoselective synthesis:
| Strategy | Precursor/Substrate | Key Reagent/Method | Outcome |
| Asymmetric Hydrogenation | 5-Styryl-1H-indole | Chiral Rh or Ru catalyst | Enantiomerically enriched this compound |
| Chiral Auxiliary | Indole precursor with chiral auxiliary | Diastereoselective reaction | Diastereomerically pure intermediate, then removal of auxiliary |
| Chiral Building Block | Enantiopure 1-phenylethanol | Multi-step synthesis | Enantiopure this compound derivative |
Mechanistic Investigations of Biological Activities in Pre Clinical Models
In Vitro Biological Screening Assays for 5-(2-Phenylethyl)-1H-indole
Screening assays are fundamental in early-stage drug discovery to identify the biological activity of a compound. However, specific data for this compound in several key assays are not available in the current body of scientific literature.
The indole (B1671886) scaffold is a common feature in many enzyme inhibitors. For instance, various indole derivatives have been investigated as inhibitors of kinases, which are crucial in cellular signaling pathways, and esterases, which are involved in various metabolic processes. Some substituted indoles have shown activity against enzymes like aromatase and 5-lipoxygenase. However, dedicated studies to determine the inhibitory activity of This compound against any specific kinase, esterase, or other enzyme classes have not been reported.
Receptor binding assays are essential to determine if a compound interacts with specific cellular receptors, which can elucidate its mechanism of action. Indole derivatives have been explored as ligands for various receptors, including serotonin (B10506) (5-HT) receptors. For example, certain 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles have been identified as potent 5-HT6 receptor ligands. Nevertheless, there is no published data from receptor binding profiling studies specifically for This compound to indicate its affinity for any known receptor.
Understanding how a compound affects cellular pathways is critical to understanding its potential therapeutic effects. Pathways such as the NF-κB and COX-2 pathways are central to inflammation, while apoptosis and caspase signaling are key to programmed cell death. While the broader class of indole compounds has been shown to modulate these pathways, no specific studies have been published that investigate the effect of This compound on the NF-κB, COX-2, apoptosis, or caspase signaling cascades.
The indole nucleus is a "privileged scaffold" in the development of antimicrobial and antiviral agents. Numerous studies have demonstrated the efficacy of various indole derivatives against a range of pathogens. For example, some 2-phenyl-1H-indoles and indole-based conjugates have shown antibacterial activity, and other derivatives have been investigated for their antiviral properties against viruses like SARS-CoV-2, HIV, and HCV. However, there are no specific reports on the in vitro antimicrobial or antiviral efficacy of This compound .
In Vitro Mechanistic Elucidation Studies
Following initial screening, further studies are often conducted to determine the precise molecular mechanism of action of a compound.
For a compound that shows promising activity in initial screens, the next step is to identify and validate its specific molecular target(s). This is a critical process in drug development. Given the absence of published primary screening data for This compound , it follows that no target identification or validation studies have been reported for this specific molecule.
Biophysical Interaction Analysis
Direct biophysical analysis is crucial for understanding how a compound interacts with its biological target at a molecular level. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for characterizing these interactions. However, no specific SPR or ITC data has been published for this compound.
For a hypothetical indole derivative, these studies would quantify the binding affinity (Kᴅ), association rates (kₐ), and dissociation rates (kₔ) to a purified target protein. Such biophysical analyses provide foundational evidence of direct target engagement and are essential for validating a compound's mechanism of action. d-nb.info
Table 1: Example Data Presentation for Biophysical Interaction Analysis
| Technique | Target Protein | Binding Affinity (Kᴅ) | Association Rate (kₐ) | Dissociation Rate (kₔ) |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Isothermal Titration Calorimetry (ITC) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cellular Permeability and Distribution Studies (in vitro models)
Understanding a compound's ability to cross cellular membranes is critical for its potential as a therapeutic agent, especially for intracellular targets. Standard in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using lines like Caco-2, are used to predict in vivo absorption.
There are no published studies detailing the cellular permeability or distribution of this compound. Such studies would determine the compound's passive diffusion and active transport characteristics, providing insight into its potential oral bioavailability and ability to reach its site of action within the body. nih.gov Modifying moieties can be used to control the cellular permeability of drug candidates. nih.gov
Table 2: Example Data Presentation for In Vitro Permeability Studies
| Assay Model | Permeability Coefficient (Papp) | Efflux Ratio | Predicted Absorption |
|---|---|---|---|
| PAMPA | Data Not Available | N/A | Data Not Available |
| Caco-2 | Data Not Available | Data Not Available | Data Not Available |
In Vivo Pre-clinical Efficacy and Mechanistic Studies in Animal Models
In vivo studies in animal models are a critical step in pre-clinical drug development, providing data on a compound's efficacy, mechanism of action, and metabolic fate in a whole-organism context. researchgate.net No in vivo pre-clinical data for this compound has been reported in the scientific literature.
Selection of Appropriate Animal Models for Disease Areas
The choice of animal model is dependent on the therapeutic area of interest. Given the known activities of other indole derivatives, this compound could hypothetically be tested in models for inflammation, infection, or neurodegeneration. nih.govnih.govmdpi.com
Inflammation: Models such as carrageenan-induced paw edema in rats or lipopolysaccharide (LPS)-induced systemic inflammation in mice would be appropriate to assess anti-inflammatory potential. ijpras.comnih.govresearchgate.net
Infection: For antibacterial activity, models like thigh infection models in mice would be utilized to determine the compound's ability to reduce bacterial load.
Neurodegeneration: To investigate neuroprotective effects, neurotoxin-induced models, such as the MPTP-induced mouse model of Parkinson's disease, could be employed. nih.gov
Pharmacodynamic Markers in Animal Models
Pharmacodynamic (PD) markers are used to demonstrate that a compound is engaging its target in vivo and modulating the intended biological pathway. The selection of these markers is tied to the compound's proposed mechanism of action.
For this compound, specific PD markers have not been identified due to the absence of in vivo studies. If it were being investigated as an anti-inflammatory agent, relevant PD markers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue, or the activity of enzymes like COX-2. mdpi.comresearchgate.net These markers would be measured following administration of the compound in a relevant disease model to confirm target engagement and pathway modulation. nih.gov
In Vivo Metabolic Stability and Metabolite Identification
Investigating a compound's metabolic fate is essential for understanding its pharmacokinetic profile, including its half-life and potential for producing active or toxic metabolites. nuvisan.com This involves administering the compound to an animal model (typically rodents) and analyzing biological samples (plasma, urine, feces) over time. doi.orgnih.gov
There is no published information on the in vivo metabolic stability or metabolite profile of this compound. Such a study would typically use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. doi.orgnih.gov The primary routes of metabolism for indole-containing compounds often involve oxidation by cytochrome P450 enzymes and subsequent conjugation reactions. researchgate.netresearchgate.net Identifying these pathways is crucial for predicting the compound's behavior in humans. mdpi.comacs.org
Table 3: Example Data Presentation for In Vivo Metabolite Identification
| Biological Matrix | Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |
|---|---|---|---|
| Plasma | Data Not Available | Data Not Available | Data Not Available |
| Urine | Data Not Available | Data Not Available | Data Not Available |
| Feces | Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Molecular Modeling for 5 2 Phenylethyl 1h Indole
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a model can be constructed to predict the activity of new, untested compounds.
For 5-(2-Phenylethyl)-1H-indole, LBDD could involve pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model would identify the essential structural features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are crucial for the biological activity of indole (B1671886) derivatives. This model could then be used to screen virtual libraries of compounds to identify those that possess the desired features and are therefore more likely to be active.
Structure-Based Drug Design Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed to design and optimize ligands. These techniques allow for a detailed investigation of the interactions between a ligand and its binding site on the protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of a compound. For this compound, docking simulations could be performed against various protein targets implicated in diseases where indole derivatives have shown promise. The results of such simulations would provide a docking score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 |
| Monoamine Oxidase A (MAO-A) | -8.8 | Tyr407, Tyr444, Phe208 |
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose predicted by docking and can help to identify key conformational changes that occur upon ligand binding.
To obtain a more accurate prediction of binding affinity, binding free energy calculations can be carried out. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. These calculations can help to rank different ligands based on their predicted affinity for a target protein and can guide the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new compounds without the need for experimental testing. For a series of this compound analogs, a QSAR model could be developed to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence their biological activity. This information is invaluable for designing more potent and selective compounds.
Prediction of ADME Properties (in silico)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico methods can be used to predict these properties early in the drug discovery process, helping to identify potential liabilities and guide the design of compounds with improved pharmacokinetic profiles. For this compound, various computational models can be used to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and metabolic stability.
Predicted ADME Properties for this compound
| Property | Predicted Value |
|---|---|
| LogP (octanol-water partition coefficient) | 4.2 |
| Aqueous Solubility (logS) | -4.5 |
| Blood-Brain Barrier Permeability (logBB) | 0.3 |
| Human Intestinal Absorption (%) | 95% |
Conformational Analysis and Tautomerism of the Indole Scaffold
The conformational flexibility and potential tautomeric forms of the indole scaffold in this compound are critical aspects that influence its molecular geometry, electronic properties, and potential intermolecular interactions. Computational chemistry and molecular modeling provide powerful tools to investigate these features, offering insights into the molecule's preferred shapes and the relative stabilities of its isomers.
Conformational Analysis of the 5-(2-Phenylethyl) Side Chain
The conformational landscape of this compound is largely defined by the rotation around the C-C single bonds of the phenylethyl side chain. By drawing analogies from computational studies on structurally similar molecules, such as 2-phenylethylamine and ethylbenzene (B125841), the conformational preferences of this side chain can be predicted. The key dihedral angles determine the spatial arrangement of the phenyl and indole rings relative to each other.
Computational studies on 2-phenylethylamine, a molecule with a similar ethylamine (B1201723) side chain attached to a benzene (B151609) ring, have revealed the existence of several stable conformers. acs.orgnih.gov These conformers are primarily distinguished by the torsion angle of the ethyl group, leading to gauche (folded) and anti (extended) arrangements. nih.gov In the gauche conformation, the terminal amino group is oriented towards the aromatic ring, which can be stabilized by a weak N-H...π interaction. nih.gov Conversely, the anti conformation features an extended arrangement of the alkyl chain.
For this compound, similar conformational preferences can be anticipated. The rotation around the Cα-Cβ bond of the ethyl linker would lead to different spatial orientations of the terminal phenyl ring with respect to the indole scaffold. Density Functional Theory (DFT) calculations on ethylbenzene have shown that the perpendicular conformation, where the C-C bond of the ethyl group is orthogonal to the plane of the phenyl ring, is the most stable. acs.org The rotational barrier for this movement is relatively low, suggesting that multiple conformations can be populated at room temperature. researchgate.net
Below is a table summarizing the expected key conformations and their characteristics for the phenylethyl side chain, based on analogies with related molecules.
| Conformer | Dihedral Angle (Cindole-Cα-Cβ-Cphenyl) | Relative Energy (kcal/mol) | Key Features |
| Gauche-like | Approx. ±60° | Potentially Lower | Folded conformation, allowing for potential π-π stacking interactions between the indole and phenyl rings. |
| Anti-like | Approx. 180° | Potentially Higher | Extended conformation, minimizing steric hindrance between the two aromatic systems. |
Note: The relative energies are qualitative predictions based on studies of analogous molecules and may vary for this compound.
Tautomerism of the Indole Ring
The indole ring system can theoretically exist in different tautomeric forms, which involve the migration of a proton. benthamdirect.com Besides the most common and stable 1H-indole form, where the nitrogen atom of the pyrrole (B145914) ring bears a hydrogen, other tautomers such as 2H-indole and 3H-indole (also known as indolenine) are possible.
Computational studies utilizing Density Functional Theory (DFT) have been employed to investigate the relative stabilities of these indole tautomers. These studies consistently show that the 1H-indole tautomer is significantly more stable than the other forms. This stability is attributed to the aromaticity of the bicyclic system in the 1H form. nih.gov
The relative energies of the indole tautomers, as determined by computational methods, are presented in the table below.
| Tautomer | Structure | Relative Stability (kcal/mol) | Aromaticity |
| 1H-Indole | Aromatic Pyrrole Ring | 0 (Most Stable) | Aromatic |
| 2H-Indole | Non-aromatic Pyrrole Ring | Higher in energy | Non-aromatic |
| 3H-Indole (Indolenine) | Non-aromatic Pyrrole Ring | Higher in energy | Non-aromatic |
Note: The relative stability values are generalized from computational studies of the indole scaffold and confirm the pronounced energetic preference for the 1H-tautomer.
In the context of this compound, the 1H-tautomer is the overwhelmingly predominant form under normal conditions. The presence of the 5-(2-phenylethyl) substituent is not expected to significantly alter the tautomeric equilibrium of the indole ring itself, as it is not directly involved in the proton transfer process. Therefore, for most practical purposes, this compound can be considered to exist exclusively as the 1H-tautomer.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of 5-(2-Phenylethyl)-1H-indole. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of an indole (B1671886) derivative, the proton on the nitrogen atom of the indole ring (N-H) usually appears as a broad singlet in the downfield region, often above δ 8.0 ppm. The aromatic protons of the indole ring and the phenyl group will resonate in the range of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns depending on their positions and the neighboring substituents. The ethyl bridge protons would be expected to appear as two distinct multiplets or triplets in the upfield region, typically between δ 2.5 and 3.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For indole derivatives, the carbon atoms of the indole ring typically resonate between δ 100 and 140 ppm. The carbons of the phenyl group will also appear in the aromatic region. The aliphatic carbons of the ethyl bridge will be found in the upfield region of the spectrum, generally between δ 20 and 40 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole N-H | > 8.0 | Broad Singlet |
| Indole Aromatic H | 7.0 - 7.8 | Multiplets |
| Phenyl Aromatic H | 7.1 - 7.4 | Multiplets |
| -CH₂- (indole side) | ~3.0 | Triplet |
| -CH₂- (phenyl side) | ~3.0 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Indole Aromatic C | 100 - 140 |
| Phenyl Aromatic C | 125 - 145 |
| -CH₂- (indole side) | 25 - 35 |
| -CH₂- (phenyl side) | 35 - 45 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry of indole derivatives, the molecular ion peak (M+) is typically observed. The fragmentation of the phenylethyl side chain is also expected, leading to characteristic fragment ions. A common fragmentation pathway for similar structures involves the cleavage of the bond between the two methylene (B1212753) groups of the ethyl bridge, which can help in confirming the structure. While a specific mass spectrum for this compound was not found, the NIST WebBook provides mass spectral data for the related compound 2-phenyl-1H-indole, showing a prominent molecular ion peak. nist.govnist.govbeilstein-journals.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings can provide information about the substitution pattern.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Indole) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole and phenyl groups in this compound. The indole ring system typically exhibits two main absorption bands. The first, more intense band (the B-band) is usually observed around 200-230 nm, and a second, less intense, fine-structured band (the L-band) appears in the 260-290 nm region. The presence of the phenylethyl substituent may cause a slight shift in the position and intensity of these bands. General information on UV-Vis measurements of indole derivatives can be found in the literature.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For indole derivatives, reversed-phase HPLC is commonly employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. While a specific HPLC method for this compound was not found in the searched literature, general methods for indole derivatives often utilize a C18 column with a gradient or isocratic elution of acetonitrile and water, with UV detection at a wavelength where the indole chromophore absorbs strongly, typically around 220 nm or 280 nm. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For indole derivatives like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a robust method for identification and purity assessment.
The compound is first vaporized and introduced into a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under a specific set of chromatographic conditions.
For indole amines, derivatization is often employed to increase volatility and thermal stability, for instance, by acylating amine and phenolic groups. nih.gov This allows for detection at picogram levels using sensitive detectors like an electron capture detector (ECD) or a mass spectrometer. nih.gov A mass spectrometer detector provides structural information by fragmenting the eluted compound into a unique mass spectrum, which can be compared against spectral libraries for confirmation.
Table 1: Representative GC-MS Parameters for Analysis of Indole Derivatives This table presents typical parameters that could be adapted for the analysis of this compound. Optimization would be required for this specific analyte.
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separates compounds based on boiling point and polarity. |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 100°C, ramp at 10-20°C/min to 280-300°C | Controls the separation by manipulating compound volatility. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides mass-to-charge ratio for identification; FID is a sensitive universal detector for organic compounds. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. aga-analytical.com.pl It is widely utilized to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov
In TLC, a thin layer of an adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate or plastic sheet, serving as the stationary phase. A small spot of the sample solution is applied near the base of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the sample components are separated based on their differential affinity for the stationary and mobile phases. aga-analytical.com.pl
The separation is quantified by the retardation factor (R_f_ value), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. This value is characteristic for a given compound, solvent system, and stationary phase. Visualization of the separated spots is commonly achieved under UV light (as indole rings are often UV-active) or by using chemical staining reagents. aga-analytical.com.pl
Table 2: Example TLC System for Separation of Indole Derivatives This table provides a common system used for indole compounds; specific R_f_ values would need to be determined experimentally for this compound.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |
| Application | 1-5 µL of sample solution in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) |
| Visualization | UV lamp (254 nm) or staining with p-anisaldehyde or potassium permanganate (B83412) solution |
Advanced Analytical Techniques for Structural Elucidation (e.g., X-ray Crystallography)
While techniques like NMR, IR, and mass spectrometry provide crucial information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This technique is considered the gold standard for structural elucidation.
The method requires growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. mdpi.commdpi.com This information is invaluable for confirming the exact structure, stereochemistry, and intermolecular interactions (such as hydrogen bonding) that govern the crystal packing. mdpi.comnih.gov
Table 3: Illustrative Crystallographic Data for an Indole Derivative Data for 5-methoxy-1H-indole-2-carboxylic acid is presented as a representative example of the type of information obtained from an X-ray diffraction study. mdpi.com
| Parameter | Value |
| Compound Name | 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) |
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å |
| Bond Length Example (C-N) | ~1.37 Å |
| Key Structural Feature | Formation of cyclic dimers via double O-H···O hydrogen bonds. mdpi.com |
Quantification Methods in Biological Matrices (in vitro, animal studies)
Quantifying exogenous or endogenous compounds in complex biological matrices such as plasma, serum, or tissue homogenates presents unique challenges due to the low concentrations of the analyte and the presence of interfering substances. Highly sensitive and selective methods are required for accurate determination.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical method for quantifying small molecules in biological samples due to its exceptional sensitivity, selectivity, and wide applicability. nih.gov A validated LC-MS/MS method would be the preferred approach for determining the concentration of this compound in samples from in vitro or animal studies.
The process begins with sample preparation, which typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove solid debris. nih.gov An internal standard (ideally a stable isotope-labeled version of the analyte, such as indole-d7 (B3044205) for indole analysis) is added at the beginning of the process to correct for analyte loss during sample preparation and variations in instrument response. nih.gov
The prepared sample is then injected into a liquid chromatograph (LC), where the analyte is separated from other matrix components on a column, often a reversed-phase C18 column. nih.gov The eluent from the LC column is directed into the mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from the biological matrix. nih.govnih.gov The method's response is calibrated using a series of standards to create a calibration curve, allowing for the accurate quantification of the analyte in unknown samples. nih.gov
Table 4: Hypothetical LC-MS/MS Parameters for Quantification of this compound Based on established methods for indole. nih.gov These parameters would require specific optimization.
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile. |
| LC Column | Reversed-phase C18 (e.g., 250 x 2.0 mm, 4 µm). nih.gov |
| Mobile Phase | Gradient elution using 0.1% aqueous formic acid and methanol. nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode. |
| MS Mode | Multiple Reaction Monitoring (MRM). |
| Precursor Ion ([M+H]⁺) | m/z 222.1 (Calculated for C₁₆H₁₅N) |
| Product Ion | To be determined experimentally by fragmentation analysis. |
| Internal Standard | This compound-d5 (hypothetical stable isotope-labeled standard). |
| Linear Range | Typically in the low ng/mL to high ng/mL range (e.g., 1-500 ng/mL for indole). nih.gov |
Immunoassays (if applicable for specific biomarkers)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive quantification methods that rely on the principle of antibody-antigen recognition. Developing an immunoassay requires the generation of antibodies that can specifically bind to the target molecule (the antigen).
For a compound like this compound, an immunoassay could theoretically be developed. This would involve synthesizing a hapten-carrier conjugate (linking the small molecule to a larger protein) to elicit an immune response and produce specific antibodies. These antibodies would then form the basis of a competitive or sandwich ELISA for high-throughput quantification.
However, the development of a custom immunoassay is a resource-intensive process. Currently, there is no evidence in the reviewed literature of a commercially available or research-developed immunoassay specifically for this compound. This methodology would only become a practical consideration if the compound or a unique metabolite thereof were identified as a crucial biomarker requiring frequent and widespread measurement.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Complex Phenylethyl-Indole Analogues
The synthesis of indole (B1671886) derivatives is a well-established field, with classic methods like the Fischer and Bischler-Möhlau syntheses being foundational. researchgate.net However, the demand for structurally complex and diverse molecules necessitates the development of more advanced and efficient synthetic strategies. researchgate.netnih.gov Future research will likely focus on creating sophisticated phenylethyl-indole analogues with precise control over stereochemistry and substitution patterns.
Key areas of development include:
Complexity-to-Diversity (Ctd) Strategies: This approach utilizes complex and readily available indole alkaloids, such as yohimbine or vincamine, as starting points to generate libraries of structurally diverse compounds through a series of ring-distorting reactions like cleavage, rearrangement, and fusion. nih.gov
Biomimetic Synthesis: Inspired by natural biosynthetic pathways, these strategies aim to construct complex indole alkaloids and their analogues. By mimicking the way nature builds these molecules, researchers can develop efficient and stereoselective synthetic routes. nih.gov
C-H Functionalization: A groundbreaking advancement in organic synthesis involves the direct alkylation of the indole core at specific positions, such as the C5 position. bioengineer.org Recent developments using copper-silver catalyst systems allow for the selective addition of new carbon-carbon bonds, offering a more efficient way to modify the indole scaffold and create novel analogues that might be otherwise difficult to synthesize. bioengineer.org
One-Pot and Multi-Component Reactions: To improve efficiency and sustainability, researchers are developing one-pot procedures that combine multiple synthetic steps without isolating intermediates. mdpi.commdpi.com These methods, sometimes assisted by microwave irradiation, can accelerate the synthesis of complex structures like isoquinolone-indole hybrids. mdpi.com
These innovative synthetic methods will enable medicinal chemists to build extensive libraries of complex phenylethyl-indole analogues for biological screening, expanding the accessible chemical space for drug discovery. nih.govbohrium.com
Exploration of New Biological Targets and Mechanisms of Action
Indole derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govnih.govrsc.orgnitw.ac.in Future research is aimed at identifying novel biological targets for phenylethyl-indole analogues and elucidating their precise mechanisms of action. This exploration is critical for developing next-generation therapeutics with improved efficacy and reduced side effects.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | HER2, HER3, PDK1, AKT | Cancer mdpi.commdpi.comnih.gov |
| Tubulin Polymerization | Colchicine Binding Site | Cancer mdpi.commdpi.comnih.gov |
| DNA Topoisomerases | Topoisomerase I & II | Cancer mdpi.comnih.gov |
| Viral Enzymes | Reverse Transcriptase | Antiviral mdpi.com |
| Opioid Receptors | μ- and δ-opioid receptors | Analgesia nih.gov |
Emerging research is focused on several key areas:
Targeting Protein Kinases in Cancer: Many indole derivatives have shown potent inhibitory activity against various protein kinases that are crucial for cancer cell growth and survival. mdpi.com Future work will involve designing phenylethyl-indole analogues that can selectively target specific kinases implicated in diseases like glioblastoma, the most aggressive form of primary brain tumor. nih.govmdpi.com
Modulating Microtubule Dynamics: The disruption of tubulin polymerization is a clinically validated anticancer strategy. mdpi.comnih.gov Researchers are designing new indole-based compounds that can interfere with microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov
Investigating Novel Anticancer Mechanisms: Beyond kinases and tubulin, indole derivatives are being explored for their ability to modulate other cancer-related pathways, such as the p53 tumor suppressor pathway, and to inhibit drug efflux pumps like P-glycoprotein that contribute to drug resistance. nih.govmdpi.commdpi.com
Expanding to Other Therapeutic Areas: While cancer remains a major focus, the structural versatility of the indole nucleus makes it a promising scaffold for developing agents against other diseases. nih.gov This includes developing new antivirals, antimicrobials, and neuroactive agents. mdpi.comnih.gov The combination of the indole scaffold with other pharmacologically active moieties, such as pyrazole, is a strategy being used to create hybrid molecules with potentially enhanced or novel biological activities. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Indole Derivative Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and indole derivative research is no exception. ijettjournal.org These computational tools can significantly accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities, making the discovery process more efficient and cost-effective. acs.orgmdpi.com
Key applications of AI and ML in this field include:
Predictive Modeling: AI/ML algorithms can build predictive models that establish a relationship between the molecular structure of an indole derivative and its biological activity (Structure-Activity Relationship, SAR). acs.org These models can rapidly screen virtual libraries of thousands of compounds to identify those with the highest probability of being active against a specific biological target. acs.orgmdpi.com
Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel therapeutic targets for indole-based drugs. mdpi.com This helps researchers focus their efforts on the most promising pathways for therapeutic intervention. acs.org
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new indole-based molecules with desired pharmacological properties. mdpi.com These models can explore a vast chemical space to propose novel structures that medicinal chemists can then synthesize and test.
Pharmacokinetic and Toxicity Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indole derivatives early in the discovery process. This allows researchers to prioritize compounds with favorable drug-like properties and avoid costly failures in later stages of development.
| AI/ML Application | Description | Impact on Research |
| Virtual Screening | Using computational models to screen large compound libraries for potential activity. | Accelerates hit identification. mdpi.com |
| SAR Analysis | Identifying the relationship between a molecule's structure and its biological function. | Guides the optimization of lead compounds. acs.org |
| Generative Modeling | Designing novel molecules with optimized properties from scratch. | Expands access to new chemical entities. mdpi.com |
| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of drug candidates. | Reduces late-stage attrition of compounds. |
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
The complexity of modern drug discovery demands a multidisciplinary approach, making collaborative research initiatives essential. The journey of a potential drug from a synthetic concept to a clinical candidate requires expertise spanning synthetic organic chemistry, medicinal chemistry, pharmacology, computational biology, and clinical medicine. nih.gov
Future progress in the field of phenylethyl-indoles will be significantly driven by:
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. Academic labs often excel at developing novel synthetic methods and identifying new biological targets, while industry partners provide the resources and expertise for large-scale screening, preclinical development, and clinical trials.
Interdisciplinary Research Consortia: The formation of research consortia brings together experts from diverse fields to tackle complex scientific challenges. For instance, a consortium focused on developing new anticancer indole derivatives might include synthetic chemists, cancer biologists, structural biologists, and computational scientists. This synergy fosters innovation and accelerates the translation of research findings into tangible therapeutic outcomes. nih.gov
Open Science and Data Sharing: Open-access databases and the sharing of research data can prevent the duplication of efforts and allow scientists to build upon the work of others more effectively. This collaborative spirit is crucial for navigating the vast chemical and biological space associated with indole derivatives.
These collaborative efforts are vital for harnessing the full therapeutic potential of the indole scaffold and for inspiring the design and development of new, effective treatments based on compounds like 5-(2-Phenylethyl)-1H-indole. nih.gov
Q & A
Q. Table 1. Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent System | PEG-400/DMF (1:1) | Enhances CuAAC efficiency | |
| Catalyst (CuI) | 0.5 equiv. | Balances rate vs. side reactions | |
| Purification | 70:30 EtOAc/Hexane | Removes unreacted azides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
